molecular formula C6H9ClHgO2 B14296978 Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury CAS No. 116249-05-9

Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury

Katalognummer: B14296978
CAS-Nummer: 116249-05-9
Molekulargewicht: 349.18 g/mol
InChI-Schlüssel: JIIFCIDUHNXZCX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury is an organomercury compound with a complex structureThe compound’s molecular formula is C7H9ClHgO3, and it has a molecular weight of approximately 349.999750208 daltons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 4-ethoxy-4-oxobut-2-en-1-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would require optimization of reaction conditions and purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted organomercury compounds .

Wissenschaftliche Forschungsanwendungen

Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury include other organomercury compounds with different substituents, such as:

Uniqueness

This compound is unique due to its specific structure and the presence of both mercury and chloro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

116249-05-9

Molekularformel

C6H9ClHgO2

Molekulargewicht

349.18 g/mol

IUPAC-Name

chloro-(4-ethoxy-4-oxobut-2-enyl)mercury

InChI

InChI=1S/C6H9O2.ClH.Hg/c1-3-5-6(7)8-4-2;;/h3,5H,1,4H2,2H3;1H;/q;;+1/p-1

InChI-Schlüssel

JIIFCIDUHNXZCX-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C=CC[Hg]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.